3-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
Description
Properties
IUPAC Name |
5-methyl-3-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-9-17-6-3-15(12)21-11-14-4-7-20(8-5-14)10-16-18-13(2)22-19-16/h3,6,9,14H,4-5,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRJASZZXMIVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=NOC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a piperidine moiety linked through a 5-methyl-1,2,4-oxadiazole. This unique structure may contribute to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Specifically, compounds containing the 1,2,4-oxadiazole ring have shown efficacy against various bacterial strains. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 31.25 µg/mL to >125 µg/mL depending on the specific strain tested .
2. Anticancer Properties
The biological activity of oxadiazole derivatives extends to anticancer effects. Compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines. For example, certain oxadiazole derivatives have shown IC50 values less than 100 µM against human cancer cell lines such as HeLa and CaCo-2 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
3. Anti-inflammatory Activity
Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Some studies suggest that oxadiazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in tumor progression and inflammation .
- Interference with Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.
Case Studies
Several studies have assessed the biological activity of related compounds:
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyridine ring, a piperidine moiety, and an oxadiazole group. Its molecular formula is , and it possesses unique physical and chemical properties that contribute to its functionality in different applications.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The oxadiazole ring is known for its ability to disrupt microbial cell walls and inhibit growth. In particular, studies have shown that compounds similar to 3-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine demonstrate efficacy against various pathogens, including bacteria and fungi .
Anticancer Potential
Recent investigations into the anticancer properties of oxadiazole derivatives have revealed promising results. Compounds containing the oxadiazole moiety have been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of cell cycle regulators. This suggests potential applications in cancer therapy .
Neurological Applications
Given the structural characteristics of this compound, it may also have implications in treating neurological disorders. The piperidine component is often associated with neuroprotective effects, making this compound a candidate for further research in neuropharmacology .
Pesticidal Properties
The compound's ability to control phytopathogenic microorganisms positions it as a potential pesticide. Research has shown that similar compounds can effectively manage plant diseases caused by fungi and bacteria. The mechanism often involves disrupting the metabolic processes of these pathogens, leading to reduced crop losses .
Herbicidal Activity
In addition to its antimicrobial properties, derivatives of this compound may exhibit herbicidal activity. Studies have suggested that certain oxadiazole-based compounds can inhibit the growth of unwanted plant species by interfering with their physiological processes .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group (-OCH₃) on the pyridine ring undergoes nucleophilic substitution under basic conditions. This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen atom.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Methoxy substitution | Amines (e.g., NH₃, alkylamines), K₂CO₃, DMF, 80°C | 3-Methyl-4-(substituted-amino)pyridine derivatives |
| Aromatic displacement | Thiols (RSH), NaH, THF, reflux | Thioether-linked analogs (e.g., -SCH₃ substitution) |
Key findings:
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Reaction rates depend on the steric bulk of the nucleophile.
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Electron-deficient pyridine enhances substitution efficiency.
Oxidation and Reduction Reactions
The oxadiazole ring exhibits redox activity, while the piperidine nitrogen can participate in hydrogenation .
Table 2: Redox Reactions
Notable observations:
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Oxadiazole oxidation products show increased polarity, facilitating purification.
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Hydrogenation preserves stereochemistry at the piperidine C-3 position .
Cyclization and Ring-Opening Reactions
The compound participates in cycloadditions and ring transformations due to its strained heterocycles .
Table 3: Cyclization Pathways
Mechanistic insights:
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Oxadiazole ring-opening proceeds via acid-catalyzed hydrolysis.
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Copper-catalyzed cycloadditions show high regioselectivity .
Stability Under Chemical Stress
The compound's stability was evaluated under accelerated degradation conditions :
Table 4: Stability Profile
Critical stability thresholds:
Functionalization for Drug Discovery
The compound serves as a scaffold for structural diversification in medicinal chemistry :
Table 5: Functionalization Strategies
Comparison with Similar Compounds
Table 2: Pharmacological Affinity Data
Physicochemical and Bioavailability Considerations
- Metabolic Stability : The 5-methyl-1,2,4-oxadiazole group is resistant to oxidative metabolism, as seen in Compound 39’s high HPLC purity (98.36%) .
Preparation Methods
Piperidine Ring Functionalization
Piperidine derivatives are synthesized through reductive amination or nucleophilic substitution. For example, 4-(hydroxymethyl)piperidine is reacted with methanesulfonyl chloride in dichloromethane to form the mesylate intermediate, which undergoes displacement with sodium methoxide to introduce the methoxy group.
Reaction Conditions:
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Solvent: Dichloromethane
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Base: Triethylamine
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Temperature: 0–25°C
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Yield: 78–85%
Coupling with 3-Methylpyridin-4-ol
The methoxy-piperidine intermediate is coupled to 3-methylpyridin-4-ol via Mitsunobu reaction or nucleophilic aromatic substitution.
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Reagents: DIAD (Diisopropyl azodicarboxylate), PPh₃
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Solvent: THF
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Temperature: 25°C, 12 h
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Yield: 70%
Synthesis of 5-Methyl-1,2,4-Oxadiazole-3-methyl Group
Cyclization of Acylhydrazides
The oxadiazole ring is formed via cyclodehydration of N-acylhydrazides using POCl₃ or CDI (1,1′-Carbonyldiimidazole).
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N-Acylhydrazide Formation:
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React 5-methyl-1H-1,2,4-oxadiazole-3-carboxylic acid with hydrazine hydrate.
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Solvent: Ethanol
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Temperature: Reflux, 4 h
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Yield: 88%
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Cyclodehydration:
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Treat with CDI in THF at 60°C for 3 h.
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Yield: 76%
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Alkylation of Piperidine
The oxadiazole-methyl group is introduced via alkylation of the piperidine nitrogen.
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Reagent: 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
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Base: K₂CO₃
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Solvent: DMF
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Temperature: 80°C, 8 h
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Yield: 65%
Final Coupling and Purification
Etherification Reaction
The piperidine-oxadiazole intermediate is coupled to 4-hydroxy-3-methylpyridine using Williamson ether synthesis.
Optimized Conditions:
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Base: NaH
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Solvent: DMF
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Temperature: 0°C → 25°C, 6 h
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Yield: 82%
Purification
Crude product is purified via:
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Column Chromatography: Silica gel, ethyl acetate/hexane (3:7)
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC: >98% purity (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu Coupling | Ether formation | 70 | 95 |
| Williamson Ether | Alkylation | 82 | 98 |
| CDI Cyclization | Oxadiazole formation | 76 | 97 |
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the 1,2,4-oxadiazole and piperidine moieties in this compound?
- The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes or hydrazine intermediates, often using mild oxidants like sodium hypochlorite in ethanol at room temperature to promote oxidative ring closure . The piperidine moiety is typically functionalized via nucleophilic substitution or reductive amination. For example, alkylation of piperidin-4-ylmethanol with a chloromethyl-oxadiazole precursor under basic conditions (e.g., NaOH in dichloromethane) is a plausible step, as seen in analogous piperidine derivatives .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and elemental composition, with deviations <5 ppm indicating purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HMBC) resolves stereochemistry and connectivity, particularly for distinguishing oxadiazole C-H signals (δ 8.0–9.0 ppm) from pyridine and piperidine protons . FTIR can validate functional groups (e.g., C=N stretches near 1596 cm⁻¹ for oxadiazoles) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the oxadiazole ring formation?
- Systematic screening of oxidants, solvents, and temperatures is critical. Evidence from triazolopyridine synthesis shows sodium hypochlorite in ethanol achieves 73% yield under ambient conditions, avoiding hazardous reagents like Cr(VI) salts . Kinetic studies (e.g., in situ NMR monitoring) can identify side reactions, such as over-oxidation, which may necessitate stoichiometric control of the oxidant .
Q. What mechanistic insights explain contradictory data on oxadiazole ring stability under acidic vs. basic conditions?
- The oxadiazole ring’s susceptibility to hydrolysis varies with substitution. Electron-withdrawing groups (e.g., 5-methyl in 1,2,4-oxadiazole) enhance stability by reducing electron density at the N-O bond. Computational studies (DFT calculations) can model charge distribution and predict degradation pathways, while pH-dependent stability assays (HPLC tracking) validate these models .
Q. How can researchers resolve discrepancies in reported biological activity of analogous piperidine-oxadiazole hybrids?
- Contradictions often arise from divergent assay conditions or impurities. Reproducing studies with rigorously purified batches (≥99% by HPLC) and standardized protocols (e.g., fixed cell lines, incubation times) is essential . Meta-analyses of structure-activity relationships (SAR) may reveal subtle steric or electronic effects from the 3-methylpyridine group versus other aryl substituents .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous proteins (e.g., kinases or GPCRs) can prioritize targets. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability, focusing on interactions between the oxadiazole’s nitrogen atoms and conserved active-site residues .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate factors like reaction time, temperature, and reagent ratios, minimizing trial-and-error approaches .
- Data Validation : Cross-reference NMR/HRMS with synthetic intermediates to confirm stepwise fidelity .
- Contradiction Analysis : Apply hypothesis-driven frameworks (e.g., Bradford-Hill criteria) to distinguish experimental artifacts from true SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
